molecular formula C20H30B2O4 B15197780 2,2'-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B15197780
M. Wt: 356.1 g/mol
InChI Key: UPKAVXGIELILTK-UHFFFAOYSA-N
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Description

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound widely used in organic synthesis and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound has a molecular formula of C20H30B2O4 and a molecular weight of 356.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2-phenylethene-1,1-diyl dibromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the formation of boron-carbon bonds through various catalytic processes. The compound acts as a boron source in these reactions, facilitating the transfer of boron atoms to the target molecules. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Phenylethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its high stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .

Properties

Molecular Formula

C20H30B2O4

Molecular Weight

356.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)16(14-15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3

InChI Key

UPKAVXGIELILTK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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